molecular formula C17H22N6O3 B2890637 N1-butyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1014028-28-4

N1-butyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

Cat. No. B2890637
CAS RN: 1014028-28-4
M. Wt: 358.402
InChI Key: FNFLDDNYJAHOMR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains functional groups such as amide, pyrazole, and cyclopenta[d]pyrimidin. These functional groups are often found in biologically active compounds, including pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring might be formed through a condensation reaction, while the cyclopenta[d]pyrimidin ring might be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple rings .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, while the pyrazole ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Characterization

  • Compounds similar to N1-butyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide have been synthesized using microwave irradiative cyclocondensation and evaluated for their insecticidal and antibacterial potential. These compounds are characterized using IR, H-NMR, mass spectroscopy, and elemental analysis (Deohate & Palaspagar, 2020).
  • Another study reports the synthesis of similar compounds for antimicrobial evaluation, highlighting the potential utility of these compounds in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).

Biological Activities and Medical Applications

  • Research has identified the antitumor, antifungal, and antibacterial pharmacophore sites in pyrazole derivatives, which are structurally related to N1-butyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide. This indicates potential applications in treating various diseases (Titi et al., 2020).
  • Adenosine receptor affinity has been studied in pyrazolo[3,4-d]pyrimidine analogues, which suggests potential therapeutic applications in neurological and cardiovascular diseases (Harden, Quinn, & Scammells, 1991).

Chemical Properties and Synthesis Techniques

  • Various studies have explored the synthesis and chemical properties of compounds structurally related to N1-butyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide. These include methods like flash vacuum thermolysis and cyclocondensation, which are important for understanding the chemical behavior and potential applications of such compounds (Justyna et al., 2017).

Antimicrobial and Anticancer Activities

  • Some of these compounds have shown promising antimicrobial and anticancer activities, suggesting their potential use in medical research and treatment strategies (Abunada et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-butyl-N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-3-4-8-18-15(25)16(26)20-13-9-10(2)22-23(13)17-19-12-7-5-6-11(12)14(24)21-17/h9H,3-8H2,1-2H3,(H,18,25)(H,20,26)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFLDDNYJAHOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-butyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

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